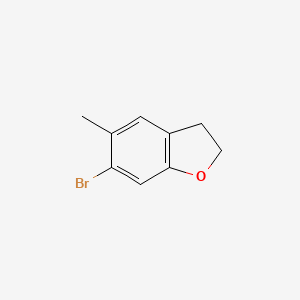
6-Bromo-5-methyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methyl-2,3-dihydrobenzofuran is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methyl-2,3-dihydrobenzofuran typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methyl-2,3-dihydrobenzofuran.
Bromination: The bromination of 5-methyl-2,3-dihydrobenzofuran is carried out using bromine (Br₂) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 6th position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. The use of catalysts and automated systems can further enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-methyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to modify the existing functional groups or to reduce the aromaticity of the benzofuran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced aromaticity or modified functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-5-methyl-2,3-dihydrobenzofuran has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-methyl-2,3-dihydrobenzofuran depends on its specific application:
Pharmaceuticals: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the methyl group can enhance binding affinity and specificity to the target molecules.
Materials Science: In electronic applications, the compound’s structure allows for efficient charge transport and light emission properties.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: Lacks the methyl group at the 5th position, which can affect its reactivity and applications.
6-Bromo-2,3-dihydrobenzofuran: Lacks the methyl group, potentially altering its chemical properties and uses.
5-Methyl-2,3-dihydrobenzofuran:
Uniqueness
6-Bromo-5-methyl-2,3-dihydrobenzofuran is unique due to the combined presence of both the bromine atom and the methyl group, which confer distinct chemical properties and enhance its utility in various applications, particularly in pharmaceuticals and materials science.
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
6-bromo-5-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H9BrO/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5H,2-3H2,1H3 |
Clave InChI |
ROZUFEOPCGXEEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1Br)OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















